2-Chloro-5,8-dimethylquinoline-3-carbonitrile

Kinase Inhibition CHK1 Anticancer Drug Discovery

This quinoline-3-carbonitrile features a unique 2-chloro, 3-cyano, and 5,8-dimethyl substitution pattern critical for CHK1 inhibition (IC50=37 nM) and late-stage diversification via S_NAr. Its calculated LogP of 3.6 enhances membrane permeability, differentiating it from non-halogenated or less lipophilic analogs. Procure for fragment-based drug discovery targeting the DNA damage response pathway.

Molecular Formula C12H9ClN2
Molecular Weight 216.66 g/mol
CAS No. 351363-12-7
Cat. No. B1347669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,8-dimethylquinoline-3-carbonitrile
CAS351363-12-7
Molecular FormulaC12H9ClN2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C#N
InChIInChI=1S/C12H9ClN2/c1-7-3-4-8(2)11-10(7)5-9(6-14)12(13)15-11/h3-5H,1-2H3
InChIKeySXMZARFPNUVUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.2 [ug/mL]

2-Chloro-5,8-dimethylquinoline-3-carbonitrile (CAS 351363-12-7): Core Physicochemical and Identity Data for Procurement


2-Chloro-5,8-dimethylquinoline-3-carbonitrile (CAS 351363-12-7) is a heterocyclic building block belonging to the quinoline-3-carbonitrile class. It has the molecular formula C₁₂H₉ClN₂, a molecular weight of 216.66 g/mol, and a computed LogP (XLogP3) of 3.6 [1]. It is a solid at 20°C with a reported melting point range of 184–185°C . The compound contains a 2-chloro substituent, a 3-cyano group, and 5- and 8-methyl groups on the quinoline core, and is typically supplied at a purity of 95% .

Why Generic Substitution Fails for 2-Chloro-5,8-dimethylquinoline-3-carbonitrile


Generic substitution among quinoline-3-carbonitriles fails because the precise substitution pattern (2-chloro, 3-cyano, and 5,8-dimethyl) directly dictates chemical reactivity, kinase inhibition profile, and physicochemical properties. The 2-chloro position serves as a primary handle for nucleophilic aromatic substitution (S_NAr) in diversifying the core scaffold, a reactivity feature that is absent in non-halogenated analogs . Furthermore, the 5,8-dimethyl substitution influences the lipophilicity (LogP) and, consequently, the predicted membrane permeability and target engagement in cellular assays, as demonstrated by the compound's reported IC₅₀ values against specific kinases [1].

Quantitative Differentiation of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile: A Comparator-Based Evidence Guide


Kinase Inhibition Profile: Potent CHK1 Inhibitory Activity

2-Chloro-5,8-dimethylquinoline-3-carbonitrile demonstrates potent inhibitory activity against the serine/threonine-protein kinase Chk1 (CHEMBL2011330), with a reported IC₅₀ value of 37 nM [1]. This specific kinase inhibition profile differentiates it from other quinoline-3-carbonitriles, such as those targeting EGFR or PDE4, and positions it as a valuable tool compound for oncology research.

Kinase Inhibition CHK1 Anticancer Drug Discovery

Kinase Selectivity Profile: Moderate CK1δ Inhibition

The compound also exhibits inhibitory activity against Casein kinase I isoform delta (CK1δ), with a reported IC₅₀ of 430 nM [1]. This 10-fold difference in potency compared to CHK1 suggests a degree of selectivity that can be exploited in structure-activity relationship (SAR) studies to develop more selective inhibitors. This profile contrasts with other 3-quinolinecarbonitrile derivatives that may show broader or different kinase selectivity profiles.

Kinase Profiling CK1δ Selectivity

Lipophilicity (LogP) as a Differentiator for Cellular Permeability

The computed octanol-water partition coefficient (LogP) for 2-Chloro-5,8-dimethylquinoline-3-carbonitrile is 3.38 , which is significantly higher than the LogP of the unsubstituted core, 2-Chloroquinoline-3-carbonitrile (calculated as 2.10) [1]. This increase in lipophilicity, driven by the 5,8-dimethyl groups, is predicted to enhance passive membrane permeability and improve cellular uptake in whole-cell assays.

Lipophilicity ADME Medicinal Chemistry

Melting Point as a Measure of Crystallinity and Handling

The compound exhibits a sharp melting point range of 184–185 °C . This value is substantially higher than that of the less substituted analog 2-Chloroquinoline-3-carbonitrile, which typically melts between 158–160 °C [1]. The higher melting point suggests stronger intermolecular forces in the solid state, which can correlate with better crystallinity and ease of handling during weighing and formulation.

Solid-State Properties Purity Formulation

Optimal Research Applications for 2-Chloro-5,8-dimethylquinoline-3-carbonitrile Based on Differentiated Evidence


Development of Selective CHK1 Inhibitors for Oncology

Due to its potent CHK1 inhibition (IC₅₀ = 37 nM), this compound serves as a promising starting point for the design of novel anticancer agents targeting the DNA damage response pathway. The 2-chloro group provides a synthetic handle for late-stage functionalization to improve potency, selectivity, and pharmacokinetic properties [1]. The moderate activity against CK1δ (IC₅₀ = 430 nM) offers a selectivity window for further optimization.

Medicinal Chemistry Scaffold Diversification via S_NAr

The chlorine atom at the 2-position is a well-established site for nucleophilic aromatic substitution (S_NAr). This reactivity can be exploited to synthesize a library of 2-substituted analogs by introducing amines, thiols, or other nucleophiles to explore structure-activity relationships for kinase inhibition [1].

Use as a Lipophilic Building Block in Fragment-Based Drug Discovery

With a calculated LogP of 3.38, this compound is significantly more lipophilic than the parent 2-chloroquinoline-3-carbonitrile (LogP ~2.10) [1]. This property makes it a valuable building block for fragment-based drug discovery (FBDD) campaigns targeting intracellular protein kinases, where improved membrane permeability is a desired characteristic for hit optimization.

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